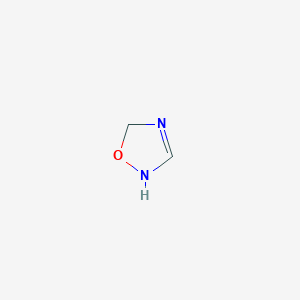
2,5-Dihydro-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C2H4N2O and its molecular weight is 72.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of 2,5-dihydro-1,2,4-oxadiazole derivatives against various pathogens. For instance, a series of 2,5-diaryl substituted derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 5 to 8.9 μg/mL .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 12a | 5.0 | Bacillus subtilis |
| 12b | 8.9 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively researched. For example, compounds designed based on the structure of harmine showed significant antiproliferative activity against lung cancer cell lines A549 and H2228, with IC50 values of 2.03 μM and 9.80 μM respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 25 | A549 | 2.03 |
| 25 | H2228 | 9.80 |
Enzyme Inhibition
Research indicates that certain oxadiazole derivatives act as effective inhibitors of critical enzymes involved in metabolic disorders. For instance, triaryl-dihydro-1,2,4-oxadiazoles have shown promising α-glucosidase inhibitory activity, which is crucial for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
| Compound Type | Enzyme Target | Activity |
|---|---|---|
| Triaryl-dihydro-1,2,4-oxadiazoles | α-Glucosidase | Inhibitory |
Organic Light Emitting Diodes (OLEDs)
Oxadiazole derivatives are increasingly utilized in the development of OLEDs due to their excellent thermal stability and electron transport properties. Their incorporation into OLED structures enhances device performance by improving efficiency and color purity.
Corrosion Inhibitors
The unique chemical structure of oxadiazoles makes them suitable candidates for corrosion inhibition in metals. Studies have shown that certain oxadiazole derivatives effectively protect metal surfaces from oxidative damage by forming stable protective films .
Pesticidal Activity
Recent investigations have highlighted the potential of oxadiazole derivatives as pesticides. Certain compounds demonstrated significant insecticidal activity against agricultural pests, offering a new avenue for developing environmentally friendly pest control agents .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Bitla et al. synthesized a series of novel oxadiazole derivatives that demonstrated potent antibacterial and antifungal activities compared to standard drugs. The results indicated that modifications to the oxadiazole ring could enhance biological activity significantly .
- Anticancer Research : Zhao et al.'s research focused on synthesizing oxadiazole-based compounds that exhibited substantial anticancer properties against various cell lines. Their findings suggest that structural modifications can lead to improved therapeutic agents for cancer treatment .
- OLED Development : Research published in Chemistry Europe illustrated the use of oxadiazoles in OLED applications, showcasing their ability to improve device performance through enhanced charge transport characteristics .
Propiedades
Número CAS |
24990-21-4 |
|---|---|
Fórmula molecular |
C2H4N2O |
Peso molecular |
72.07 g/mol |
Nombre IUPAC |
2,5-dihydro-1,2,4-oxadiazole |
InChI |
InChI=1S/C2H4N2O/c1-3-2-5-4-1/h1H,2H2,(H,3,4) |
Clave InChI |
HBJUQLMVCIEESP-UHFFFAOYSA-N |
SMILES |
C1N=CNO1 |
SMILES canónico |
C1N=CNO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















